(NZ)-N-[(2,4,6-trichlorophenyl)methylidene]hydroxylamine
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Overview
Description
(NZ)-N-[(2,4,6-trichlorophenyl)methylidene]hydroxylamine: is a chemical compound characterized by the presence of a hydroxylamine group attached to a trichlorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (NZ)-N-[(2,4,6-trichlorophenyl)methylidene]hydroxylamine typically involves the condensation reaction between 2,4,6-trichlorobenzaldehyde and hydroxylamine hydrochloride. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography may be employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (NZ)-N-[(2,4,6-trichlorophenyl)methylidene]hydroxylamine can undergo oxidation reactions to form corresponding nitroso compounds.
Reduction: The compound can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted hydroxylamine derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential antimicrobial and antifungal properties.
- Used in biochemical assays to study enzyme inhibition.
Medicine:
- Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry:
- Utilized in the production of agrochemicals and pesticides.
- Applied in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (NZ)-N-[(2,4,6-trichlorophenyl)methylidene]hydroxylamine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can participate in redox reactions, altering the oxidative state of biological molecules and affecting cellular processes.
Comparison with Similar Compounds
- (NZ)-N-[(2,4,6-trichlorophenyl)methylidene]hydrazine
- (NZ)-N-[(2,4,6-trichlorophenyl)methylidene]amine
- (NZ)-N-[(2,4,6-trichlorophenyl)methylidene]thiol
Comparison:
- (NZ)-N-[(2,4,6-trichlorophenyl)methylidene]hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
- The hydroxylamine group allows for specific interactions with enzymes and other biological molecules, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H4Cl3NO |
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Molecular Weight |
224.5 g/mol |
IUPAC Name |
(NZ)-N-[(2,4,6-trichlorophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H4Cl3NO/c8-4-1-6(9)5(3-11-12)7(10)2-4/h1-3,12H/b11-3- |
InChI Key |
FCBBNUOWHZWGFM-JYOAFUTRSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1Cl)/C=N\O)Cl)Cl |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C=NO)Cl)Cl |
Origin of Product |
United States |
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